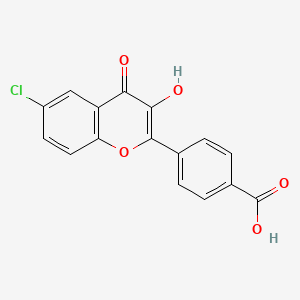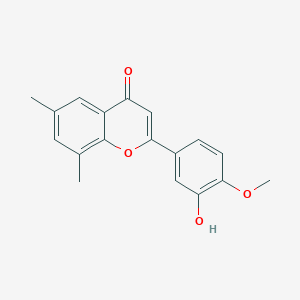
3-Quinolinecarboxylic acid,1,2,5,6,7,8-hexahydro-8-methyl-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxylic acid,1,2,5,6,7,8-hexahydro-8-methyl-2-oxo- is a quinoline derivative with a carboxylic acid functional group. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Methods: Advanced synthetic routes include the use of transition metal catalysts to improve yield and selectivity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control of temperature and pressure is maintained.
Continuous Flow Synthesis: Some industries employ continuous flow reactors to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinoline.
Substitution: Electrophilic substitution reactions are common, where the carboxylic acid group can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution typically uses Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic molecules. Biology: Medicine: The compound and its derivatives are explored for their anticancer, anti-inflammatory, and antiviral activities. Industry: Quinoline derivatives are used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell walls and inhibits enzyme activity.
Anticancer Activity: It interferes with DNA replication and cell division in cancer cells.
Anti-inflammatory Activity: It modulates inflammatory pathways and reduces cytokine production.
Comparación Con Compuestos Similares
Quinaldic Acid: Similar structure but different position of the carboxylic acid group.
Isoquinoline-6-carboxylic Acid: Similar core structure but different substitution pattern.
2-Quinoxalinecarboxylic Acid: Similar heterocyclic structure but different ring fusion.
Uniqueness: 3-Quinolinecarboxylic acid,1,2,5,6,7,8-hexahydro-8-methyl-2-oxo- is unique due to its specific substitution pattern and the presence of the hexahydro group, which influences its reactivity and biological activity.
Propiedades
IUPAC Name |
8-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-6-3-2-4-7-5-8(11(14)15)10(13)12-9(6)7/h5-6H,2-4H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJIVMSMKXYUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1NC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[5-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]propanoic acid](/img/structure/B7849311.png)
![1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid](/img/structure/B7849315.png)
![1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carboxylic acid](/img/structure/B7849318.png)
![N-(3-cyanophenyl)-2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7849322.png)

![4-[(Acridin-9-ylamino)methyl]benzoic acid;hydrochloride](/img/structure/B7849337.png)
![1-[2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7849339.png)



![N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B7849360.png)


